2-Fluoro-5-methylphenylboronic acid CAS number
2-Fluoro-5-methylphenylboronic acid CAS number
An In-Depth Technical Guide to 2-Fluoro-5-methylphenylboronic Acid
This guide provides an in-depth exploration of 2-Fluoro-5-methylphenylboronic acid, a versatile and critical reagent in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, core applications, and the mechanistic underpinnings of its reactivity. We will move beyond simple procedural outlines to explain the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.
2-Fluoro-5-methylphenylboronic acid, identified by the CAS number 166328-16-1 , is an organoboron compound that has become indispensable in synthetic chemistry.[1][2] Its value stems from the unique interplay between the boronic acid functional group and the substituted phenyl ring. The presence of a fluorine atom and a methyl group on the aromatic ring modulates the electronic properties and steric profile of the molecule, influencing its reactivity and the properties of the resulting products.[1]
This reagent is primarily recognized as a key partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds to create complex molecular architectures.[1][3]
Key Physicochemical Data
The fundamental properties of 2-Fluoro-5-methylphenylboronic acid are summarized below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 166328-16-1 | [1][2] |
| Molecular Formula | C₇H₈BFO₂ | [1][2] |
| Molecular Weight | 153.95 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 77-82 °C (lit.) | [2] |
| Purity | ≥95% - ≥98% (typical) | [1] |
| Solubility | Soluble in methanol and other organic solvents. | [2][4] |
| Storage | Store at room temperature in a dry, dark place. | [2][4] |
The Causality of Functionality: Fluorine and Boronic Acid
The utility of 2-Fluoro-5-methylphenylboronic acid is not accidental; it is a direct result of its specific chemical structure.
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The Boronic Acid Group (-B(OH)₂) : This functional group is the cornerstone of its reactivity. It serves as the organometallic nucleophile in the Suzuki-Miyaura reaction. Under basic conditions, it forms a boronate species (-B(OH)₃⁻), which is crucial for the transmetalation step in the catalytic cycle. Its ability to form stable complexes with diols is also a key feature.[1]
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The Fluorine Substituent (-F) : The presence of an ortho-fluorine atom significantly influences the molecule's electronic properties. Fluorine is highly electronegative, which can enhance the reactivity and selectivity of the boronic acid in cross-coupling reactions.[1] In the context of drug discovery, incorporating fluorine can improve a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[5]
The Suzuki-Miyaura Coupling: Mechanism and Workflow
The primary application of 2-Fluoro-5-methylphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between aryl or vinyl groups.[6] Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions.
The catalytic cycle involves three fundamental steps:
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Oxidative Addition : The active Palladium(0) catalyst inserts into the bond of an organohalide (e.g., an aryl bromide), forming a Pd(II) complex.
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Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.
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Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]
Applications in Research and Development
The ability to efficiently create biaryl structures makes 2-Fluoro-5-methylphenylboronic acid a valuable tool across several scientific domains.
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Pharmaceutical Development : This is a cornerstone application. The compound serves as a key building block for synthesizing complex organic molecules that are evaluated as potential drug candidates.[1] It is particularly useful in developing anti-cancer agents and other targeted therapies where the final structure's properties are fine-tuned for biological activity.[3][5][8]
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Material Science : The boronic acid functionality is leveraged to create advanced materials, including functionalized polymers and nanomaterials with enhanced electronic or mechanical properties.[1][3]
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Agrochemicals : Similar to pharmaceuticals, this reagent is used in the synthesis of novel pesticides and herbicides, where the resulting biaryl structures are crucial for their biological function.[1]
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
The following protocol provides a robust, self-validating methodology for a typical Suzuki-Miyaura cross-coupling reaction. The rationale behind each step is explained to ensure trustworthiness and reproducibility. This protocol is adapted from established methods for ortho-fluorinated phenylboronic acids, which are known to be susceptible to protodeboronation—a key challenge to overcome.[7]
Workflow Diagram
Step-by-Step Methodology
Objective : To couple an aryl bromide (1.0 mmol scale) with 2-Fluoro-5-methylphenylboronic acid.
Materials :
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Aryl Bromide (1.0 mmol, 1.0 equiv)
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2-Fluoro-5-methylphenylboronic acid (231 mg, 1.5 mmol, 1.5 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, Tris(dibenzylideneacetone)dipalladium(0))
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Phosphine Ligand (e.g., XPhos, 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Base (e.g., K₃PO₄, potassium phosphate)
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Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
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Degassed deionized water
Protocol :
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Vessel Preparation and Reagent Addition :
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2-Fluoro-5-methylphenylboronic acid (1.5 mmol), the base (e.g., K₃PO₄, 2.0-3.0 equiv), the palladium precatalyst (2 mol%), and the ligand (4-6 mol%).[7]
-
Causality: Using an excess of the boronic acid (1.5 equiv) helps drive the reaction to completion and compensates for any potential degradation (protodeboronation), a known side reaction for ortho-substituted boronic acids.[7] The choice of a highly active palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition and reductive elimination steps, especially with challenging substrates.[7][9]
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-
Establishing an Inert Atmosphere :
-
Seal the vial with a septum or Teflon screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[6] Maintaining an inert atmosphere is a self-validating step that protects the catalyst's integrity throughout the reaction.
-
-
Solvent Addition :
-
Add the degassed anhydrous organic solvent (e.g., THF, 3-5 mL) via syringe. If using an aqueous base, add the degassed water at this stage.
-
Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen, further protecting the catalyst.[7] Water is often necessary to dissolve inorganic bases like K₃PO₄ and facilitate the formation of the active boronate species.[6]
-
-
Reaction and Monitoring :
-
Stir the reaction mixture vigorously at the desired temperature (this can range from room temperature to 110°C, depending on the reactivity of the aryl halide).[9]
-
Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
Causality: Vigorous stirring is essential to ensure proper mixing of the multiphasic system (organic solvent, aqueous base, solid reagents). Reaction monitoring prevents unnecessary heating, which can lead to byproduct formation.
-
-
Workup and Isolation :
-
Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts. Drying the organic layer is critical before solvent removal to prevent water from contaminating the crude product.
-
-
Purification :
-
Purify the crude residue using flash column chromatography on silica gel with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure biaryl product.
-
Causality: Chromatography separates the desired product from unreacted starting materials, the ligand, and any side products (like homocoupled boronic acid), ensuring high purity of the final compound.
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Safety and Handling
Proper handling of 2-Fluoro-5-methylphenylboronic acid is essential for laboratory safety.
-
GHS Hazard Statements :
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.[10][11][12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses or goggles, and a lab coat.[10][12]
-
Handling : Avoid breathing dust.[10][11] Prevent contact with skin and eyes.[11][12] Wash hands thoroughly after handling.[4][12]
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Storage :
Conclusion
2-Fluoro-5-methylphenylboronic acid is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical discovery, materials science, and synthetic chemistry. Its well-defined reactivity, governed by the strategic placement of its functional groups, allows for the efficient and predictable construction of complex molecules. By understanding the mechanistic principles behind its application in the Suzuki-Miyaura coupling and adhering to rigorous, validated protocols, researchers can fully harness its synthetic potential.
References
-
2-fluoro-5-methylphenylboronic acid - 166328-16-1 - Structure, Synthesis, Properties . Mol-Instincts. [Link]
-
2-FLUORO-5-METHYLPHENYLBORONIC ACID - Introduction . ChemBK. [Link]
-
2-Fluoro-5-Methylphenylboronic - Introduction . ChemBK. [Link]
-
Thermophysical Properties of 5-Fluoro-2-methylphenylboronic acid . Chemcasts. [Link]
- Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters . Scholarship @ Claremont. [Link]
-
Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid . MDPI. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-FLUORO-5-METHYLPHENYLBORONIC ACID CAS#: 166328-16-1 [m.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluoro-5-methylphenylboronic Acid | 166328-16-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. chembk.com [chembk.com]
